

Introduction: The Strategic Importance of 6-Bromo-2-chloroquinoxaline

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Compound of Interest

Compound Name: 6-Bromo-2-chloroquinoxaline

Cat. No.: B1281081

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In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics and functional materials. **6-Bromo-2-chloroquinoxaline** is a heterocyclic compound of significant interest, serving as a versatile intermediate in the synthesis of a wide array of complex organic molecules.^[1] Its quinoxaline core is a privileged scaffold in medicinal chemistry, appearing in compounds with diverse biological activities.^{[2][3]} The presence of two distinct halogen atoms—bromine and chlorine—at positions 6 and 2 respectively, offers orthogonal reactivity, allowing for selective, stepwise functionalization through various cross-coupling reactions.

This guide provides a comprehensive examination of the core physical properties of **6-Bromo-2-chloroquinoxaline**, offering both established data and the experimental context necessary for its effective use in a laboratory setting. The protocols and insights herein are designed to equip researchers with the practical knowledge required for quality assessment, reaction planning, and safe handling of this valuable synthetic intermediate.

Core Physical and Chemical Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis. These identifiers are critical for everything from calculating molar equivalents to ensuring regulatory compliance. The key physical data for **6-Bromo-2-chloroquinoxaline** are summarized below.

Property	Value	Source
CAS Number	55687-02-0	[4] [5] [6]
Molecular Formula	C ₈ H ₄ BrClN ₂	[5] [6]
Molecular Weight	243.49 g/mol	[5]
Appearance	Solid, typically a powder or crystalline solid.	
Melting Point	150-152.5 °C	
Boiling Point	312.5 °C at 760 mmHg	
Purity	Commercially available up to ≥97%	[7]

Structural Representation and Computational Descriptors

The specific arrangement of atoms and their electronic environment dictates the molecule's reactivity and physical behavior.

Caption: Molecular structure of **6-Bromo-2-chloroquinoxaline**.

- IUPAC Name: **6-bromo-2-chloroquinoxaline**
- InChI Key: XDJDRCGDVKTDHY-UHFFFAOYSA-N
- SMILES: C1C=NC2=CC(Br)=CC=C2N=C1[\[7\]](#)

Experimental Determination of Physical Properties

The data presented in chemical databases originates from experimental measurement. For the research scientist, the ability to validate these properties, particularly purity-dependent ones like melting point, is a fundamental laboratory skill.

Protocol 1: Melting Point Determination for Purity Assessment

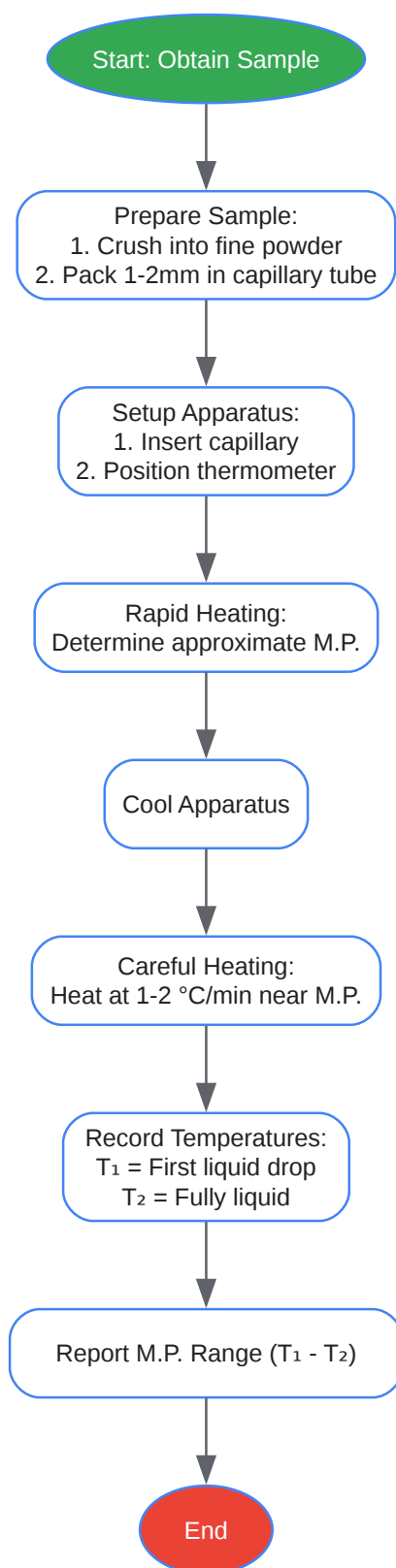
Expertise & Causality: The melting point is one of the most reliable and accessible indicators of a compound's purity.[8] A pure crystalline solid exhibits a sharp, well-defined melting point range (typically 0.5-1.0 °C).[9] The presence of soluble impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[10] Therefore, verifying the melting point of **6-Bromo-2-chloroquinoxaline** against the literature value (150-152.5 °C) serves as a rapid and effective quality control check.

Methodology:

- Sample Preparation:
 - Place a small amount of **6-Bromo-2-chloroquinoxaline** on a clean, dry watch glass.
 - Using a spatula, crush the solid into a fine powder. This ensures uniform heat transfer.[9]
 - Invert a capillary tube (one end sealed) and press the open end into the powder.
 - Tap the sealed end of the tube gently on the benchtop to pack the powder down, aiming for a sample height of 1-2 mm.[10][11]
- Apparatus Setup (Mel-Temp or similar):
 - Insert the packed capillary tube into the sample holder of the melting point apparatus.
 - Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[9]
- Measurement:
 - Turn on the apparatus and set a rapid heating rate to quickly find the approximate melting point.
 - Allow the apparatus to cool.

- Prepare a new sample and begin heating again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2 °C per minute.^[9] A slow rate is critical for an accurate reading.
- Record the temperature (T_1) at which the first drop of liquid appears.
- Record the temperature (T_2) at which the entire sample has completely liquefied.
- The melting point is reported as the range $T_1 - T_2$.

Caption: Workflow for Melting Point Determination.



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Protocol 2: Sample Preparation for ^1H NMR Spectroscopy

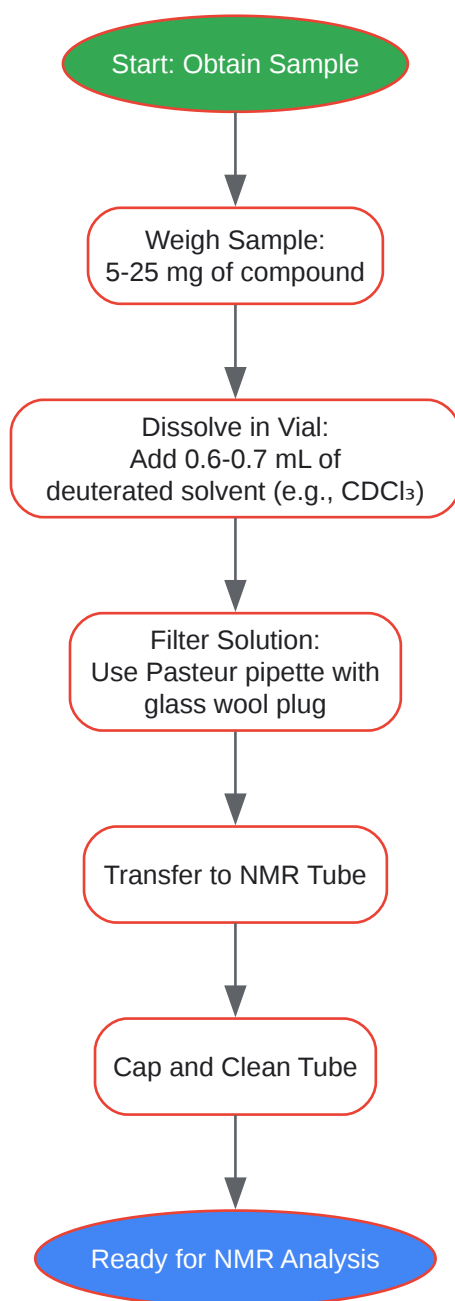
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. A high-quality spectrum, free from artifacts, is essential for unambiguous analysis. Proper sample preparation is the most critical factor in obtaining such a spectrum. Key considerations include using a deuterated solvent to avoid overwhelming signals from the solvent itself, ensuring the sample is free of particulate matter which degrades magnetic field homogeneity, and using an appropriate sample concentration.^[12]

Methodology:

- Solvent Selection:
 - Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl_3) is a common first choice for many organic compounds.^{[13][14]}
 - Ensure the solvent does not have signals that would overlap with important sample signals.
- Sample Weighing and Dissolution:
 - For a standard 5mm NMR tube, weigh approximately 5-25 mg of **6-Bromo-2-chloroquinoxaline** into a clean, small vial.^[14]
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.^[14]
 - Gently swirl or vortex the vial to fully dissolve the sample.
- Filtration and Transfer:
 - This step is crucial for spectral quality. Solid particles in the sample will cause line broadening and poor resolution.
 - Prepare a filter by pushing a small plug of glass wool (not cotton, which can leach impurities) into a Pasteur pipette.

- Filter the sample solution through the pipette directly into a clean, dry NMR tube.[13]
- Final Steps:
 - Cap the NMR tube to prevent solvent evaporation and contamination.
 - Wipe the outside of the tube clean before inserting it into the spectrometer.

Caption: Workflow for ^1H NMR Sample Preparation.



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Safety and Handling

Professional laboratory practice demands adherence to strict safety protocols. **6-Bromo-2-chloroquinoxaline** possesses hazards that must be managed with appropriate personal protective equipment (PPE) and engineering controls.

- Hazard Statements: According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- GHS Pictogram: GHS07 (Exclamation Mark) for harmful/irritant.
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 4°C.

Conclusion

6-Bromo-2-chloroquinoxaline is a cornerstone intermediate for synthetic chemists engaged in drug discovery and materials science. Its utility is directly linked to its well-defined physical properties and the dual-halogen reactivity it possesses. An authoritative understanding of its melting point, solubility characteristics, and spectral signature is not merely academic; it is

essential for ensuring the integrity of starting materials, monitoring reaction progress, and characterizing final products. By employing the robust experimental protocols detailed in this guide, researchers can confidently and safely leverage the synthetic potential of this versatile chemical building block.

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